
Methyl 2-(1-oxidopyridin-1-ium-3-yl)sulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-oxidopyridin-1-ium-3-yl)sulfanylacetate is an organic compound that features a pyridine ring with an oxido group and a sulfanyl group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-oxidopyridin-1-ium-3-yl)sulfanylacetate typically involves the reaction of 3-pyridinesulfenyl chloride with methyl acetate in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxido group back to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-(1-oxidopyridin-1-ium-3-yl)sulfanylacetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(1-oxidopyridin-1-ium-3-yl)sulfanylacetate involves its interaction with molecular targets such as enzymes and receptors. The oxido group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function and activity.
Comparison with Similar Compounds
Lansoprazole sulfide: Contains a similar sulfanyl group attached to a pyridine ring.
Omeprazole: Another compound with a pyridine ring and similar functional groups.
Uniqueness: Methyl 2-(1-oxidopyridin-1-ium-3-yl)sulfanylacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
Properties
CAS No. |
151373-12-5 |
|---|---|
Molecular Formula |
C8H9NO3S |
Molecular Weight |
199.224 |
IUPAC Name |
methyl 2-(1-oxidopyridin-1-ium-3-yl)sulfanylacetate |
InChI |
InChI=1S/C8H9NO3S/c1-12-8(10)6-13-7-3-2-4-9(11)5-7/h2-5H,6H2,1H3 |
InChI Key |
BGBXQBWTQYCFPI-UHFFFAOYSA-N |
SMILES |
COC(=O)CSC1=C[N+](=CC=C1)[O-] |
Synonyms |
Acetic acid, [(1-oxido-3-pyridinyl)thio]-, methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Amino-2-ethoxy-5-nitrobenzoyl)amino]-1-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B583226.png)
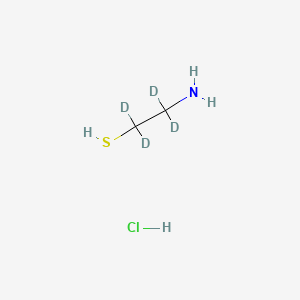
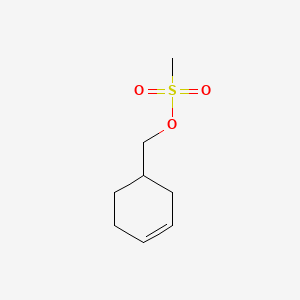
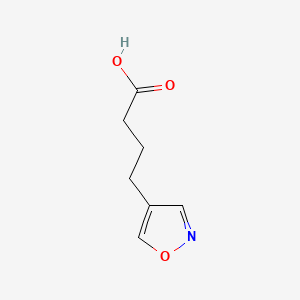
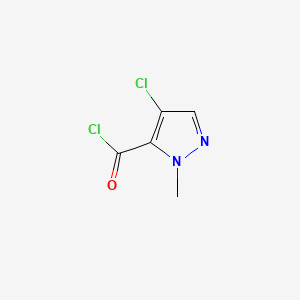
![(6R,7R)-3-(Acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B583234.png)

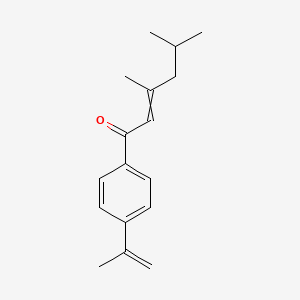
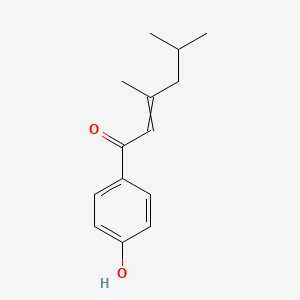
![[3-(N,N-Dimethylamino)ethylamino-1-(2-N,N-Dimethylamino)ethylamino)-2-oxoethyl]-3-oxopropyl-carbamicAcidtert-ButylEster](/img/structure/B583240.png)
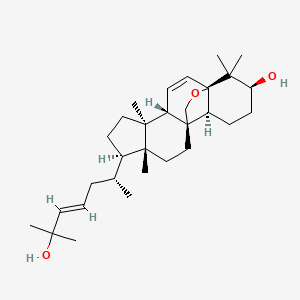
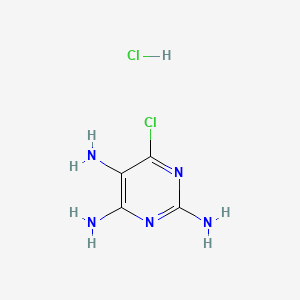
![3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid](/img/structure/B583246.png)
